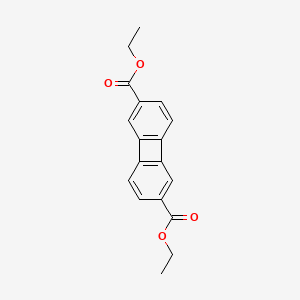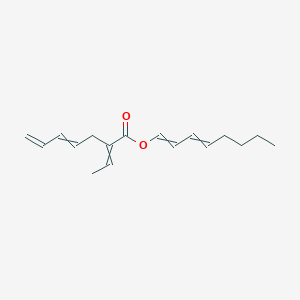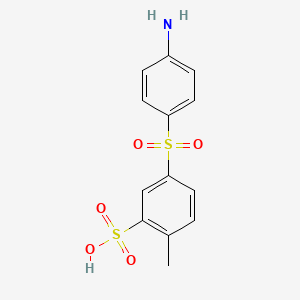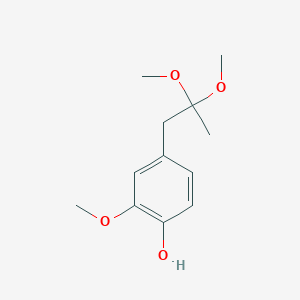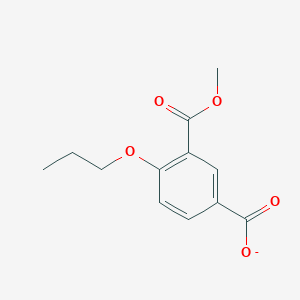
11,12-Dibromododecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-Dibromododecanoic acid is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of two bromine atoms attached to the 11th and 12th carbon atoms of a dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dibromododecanoic acid typically involves the bromination of dodecanoic acid. The reaction is carried out by treating dodecanoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 11th and 12th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination and to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 11,12-Dibromododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form dodecanoic acid by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of dicarboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of substituted dodecanoic acids.
Reduction: Formation of dodecanoic acid.
Oxidation: Formation of dicarboxylic acids.
Aplicaciones Científicas De Investigación
11,12-Dibromododecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 11,12-Dibromododecanoic acid involves its interaction with biological molecules and cellular pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and exert antimicrobial effects. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function.
Comparación Con Compuestos Similares
12-Bromododecanoic Acid: A related compound with a single bromine atom at the 12th position.
11-Bromoundecanoic Acid: A similar compound with a single bromine atom at the 11th position.
Dodecanoic Acid: The parent compound without any bromine substitution.
Comparison: 11,12-Dibromododecanoic acid is unique due to the presence of two bromine atoms, which enhances its reactivity and potential applications compared to its mono-brominated counterparts. The dual bromination provides additional sites for chemical modification, making it a versatile compound for various synthetic and research purposes.
Propiedades
Número CAS |
90265-01-3 |
|---|---|
Fórmula molecular |
C12H22Br2O2 |
Peso molecular |
358.11 g/mol |
Nombre IUPAC |
11,12-dibromododecanoic acid |
InChI |
InChI=1S/C12H22Br2O2/c13-10-11(14)8-6-4-2-1-3-5-7-9-12(15)16/h11H,1-10H2,(H,15,16) |
Clave InChI |
ONXSEKUMSXIUGC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(CBr)Br)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


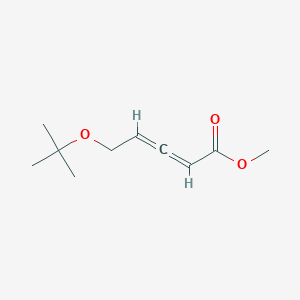
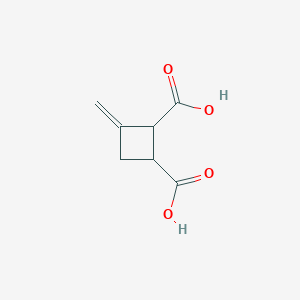


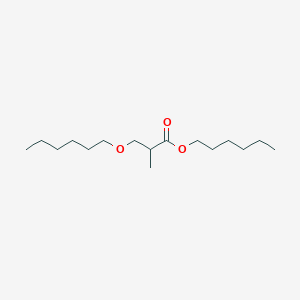

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)

